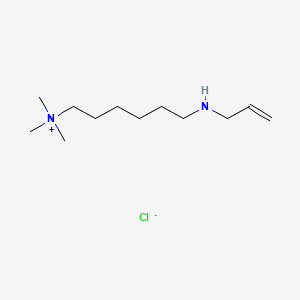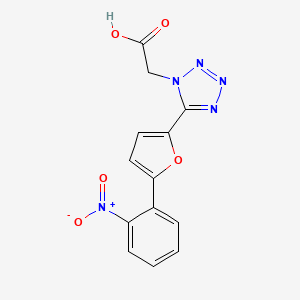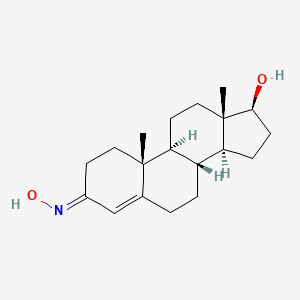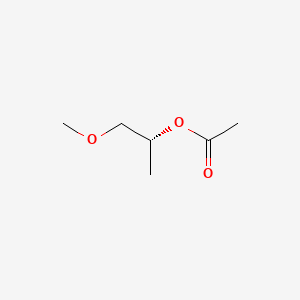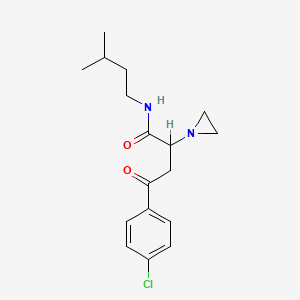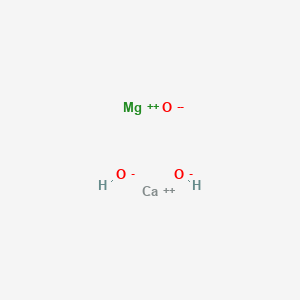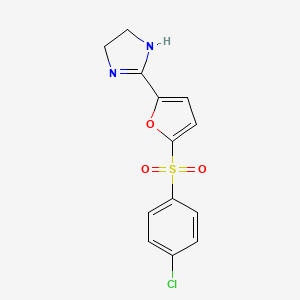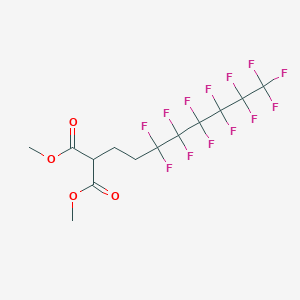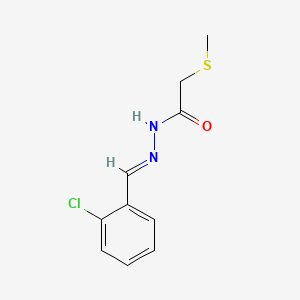
2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory activity against anaplastic lymphoma kinase (ALK) and histone deacetylases (HDAC), making it a promising candidate for the treatment of ALK-positive non-small cell lung cancer (NSCLC) and other related conditions .
準備方法
The synthesis of 2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- involves a series of chemical reactionsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of ALK-positive NSCLC. The compound’s dual inhibitory activity against ALK and HDAC makes it a valuable tool for studying the mechanisms of cancer cell proliferation and resistance .
作用機序
The mechanism of action of this compound involves the inhibition of ALK and HDAC. ALK is a receptor tyrosine kinase that plays a crucial role in the development and progression of certain types of cancer. By inhibiting ALK, the compound can block the signaling pathways that promote cancer cell growth and survival. HDACs are enzymes that regulate gene expression by modifying the acetylation status of histones. Inhibition of HDACs can lead to changes in gene expression that promote cancer cell death and inhibit tumor growth .
類似化合物との比較
Similar compounds to 2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- include other 2,4-pyrimidinediamine derivatives that also exhibit inhibitory activity against ALK and HDAC. this compound is unique in its balanced and potent inhibitory activity against both targets, making it a promising lead compound for the treatment of ALK-positive NSCLC, especially in cases where resistance to other inhibitors, such as Crizotinib and Ceritinib, has developed .
特性
CAS番号 |
55417-03-3 |
|---|---|
分子式 |
C21H32ClN5S |
分子量 |
422.0 g/mol |
IUPAC名 |
6-chloro-4-N-[2-[di(propan-2-yl)amino]ethyl]-2-N-methyl-2-N-(4-methylphenyl)-5-methylsulfanylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H32ClN5S/c1-14(2)27(15(3)4)13-12-23-20-18(28-7)19(22)24-21(25-20)26(6)17-10-8-16(5)9-11-17/h8-11,14-15H,12-13H2,1-7H3,(H,23,24,25) |
InChIキー |
ZSUFANIRSDWLOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C)C2=NC(=C(C(=N2)Cl)SC)NCCN(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


